Rebimastat

Catalog No.
S549041
CAS No.
259188-38-0
M.F
C23H41N5O5S
M. Wt
499.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebimastat

CAS Number

259188-38-0

Product Name

Rebimastat

IUPAC Name

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1

InChI Key

GTXSRFUZSLTDFX-HRCADAONSA-N

SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

solubility

Soluble in DMSO

Synonyms

BMS-275291, D-2163, N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S

The exact mass of the compound Rebimastat is 499.28284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebimastat (CAS: 259188-38-0), also known as BMS-275291, is a rationally designed, broad-spectrum matrix metalloproteinase (MMP) inhibitor featuring a sulfhydryl (mercaptoacyl) zinc-binding group rather than a traditional hydroxamate moiety [1]. It potently inhibits key extracellular matrix-degrading enzymes, including MMP-1, -2, -3, -7, -8, -9, -13, and -14, with IC50 values in the low nanomolar range[2]. For procurement and assay design, Rebimastat is primarily selected as a structural reference standard to decouple MMP inhibition from off-target sheddase activity, making it highly valuable for long-term in vivo angiogenesis, tumor metastasis, and tissue remodeling models where continuous dosing is required without confounding toxicity [3].

Substituting Rebimastat with generic broad-spectrum MMP inhibitors like Marimastat or Batimastat introduces severe confounding variables in long-term studies due to structural differences in zinc chelation [1]. Hydroxamate-based inhibitors inadvertently block sheddases—such as ADAM17/TACE—which are responsible for the release of cell-surface molecules like TNF-α and L-selectin [2]. This off-target sheddase inhibition consistently leads to dose-limiting musculoskeletal toxicity (joint fibroplasia) in animal models, forcing premature study termination or sub-therapeutic dosing [3]. Rebimastat’s specific mercaptoacyl structure prevents this off-target binding, ensuring that observed phenotypic changes are strictly MMP-dependent rather than sheddase-driven, which is essential for valid material selection in prolonged efficacy studies.

Sheddase-Sparing Selectivity via Mercaptoacyl Zinc-Binding

Unlike hydroxamate-based inhibitors, Rebimastat was rationally designed to spare sheddase activity. In cell-based in vitro assays, Rebimastat does not inhibit the metalloproteases responsible for the release of TNF-α, TNF-RII, or L-selectin (IC50 > 100,000 nM) [1]. In contrast, hydroxamate comparators like Marimastat strongly inhibit these sheddases, leading to dose-limiting musculoskeletal toxicity[2].

Evidence DimensionSheddase (TNF-α convertase) Inhibition (IC50)
Target Compound DataIC50 > 100,000 nM (Minimal to no inhibition)
Comparator Or BaselineMarimastat (Potent sheddase inhibition causing joint toxicity)
Quantified Difference>100,000 nM IC50 for Rebimastat vs potent off-target block by hydroxamates.
ConditionsCell-based in vitro assays measuring TNF-α and L-selectin release.

Prevents off-target musculoskeletal toxicity in long-term in vivo studies, making it the preferred MMP inhibitor for prolonged continuous dosing.

Maintenance of Broad-Spectrum MMP Potency

Despite the structural shift to a mercaptoacyl zinc-binding group to avoid sheddase binding, Rebimastat maintains potent broad-spectrum MMP inhibition comparable to first-generation hydroxamates. In purified human MMP assays, Rebimastat demonstrated IC50 values of 25 nM for MMP-1, 41 nM for MMP-2, 25 nM for MMP-9, and 4 nM for MMP-13 [1]. This confirms that the compound achieves low-nanomolar target suppression equivalent to baseline hydroxamate inhibitors [2].

Evidence DimensionMMP Inhibition Potency (IC50)
Target Compound DataMMP-1 = 25 nM; MMP-2 = 41 nM; MMP-9 = 25 nM; MMP-13 = 4 nM
Comparator Or BaselineBatimastat/Marimastat (Comparable low-nanomolar potency)
Quantified DifferenceRebimastat achieves equivalent primary target potency (low nM) while eliminating the sheddase off-target liability.
ConditionsIn vitro purified human MMP enzymatic assays under reducing conditions.

Validates that the sheddase-sparing structural modification does not sacrifice the primary target potency required for robust extracellular matrix (ECM) remodeling studies.

In Vivo Pharmacokinetics and Angiogenesis Blockade

Rebimastat exhibits favorable in vivo pharmacokinetics that translate directly to functional angiogenesis inhibition. Following a single oral administration of 90 mg/kg in mice, plasma levels of parent BMS-275291 exceeded the in vitro IC50 values for MMP-1, -2, -7, -9, and -14 for at least 4 hours [1]. This sustained exposure resulted in a significant, dose-dependent inhibition of endothelial cell migration into subcutaneously implanted Matrigel plugs compared to untreated controls [2].

Evidence DimensionPlasma concentration vs. MMP IC50 threshold
Target Compound DataPlasma levels > IC50 for >4 hours at 90 mg/kg
Comparator Or BaselineUntreated vehicle control (Uninhibited endothelial migration)
Quantified DifferenceSustained target saturation leading to dose-dependent suppression of Matrigel plug vascularization.
ConditionsMurine Matrigel plug assay and pharmacokinetic profiling.

Demonstrates that the compound achieves sufficient pharmacokinetic exposure to block angiogenesis in vivo, confirming its utility as a precursor for anti-metastatic drug development.

Long-Term In Vivo Tumor Metastasis and Angiogenesis Modeling

Because Rebimastat spares sheddases and avoids the dose-limiting musculoskeletal toxicity seen with hydroxamate inhibitors, it is the ideal procurement choice for prolonged (e.g., >3 months) in vivo studies. It allows researchers to maintain continuous MMP inhibition in murine metastasis or Matrigel plug models without confounding joint inflammation [1].

Structural Biology and Zinc-Binding Group (ZBG) Optimization

As a well-characterized mercaptoacyl-based inhibitor, Rebimastat serves as a critical reference standard for medicinal chemistry programs designing non-hydroxamate metalloenzyme inhibitors. It provides a validated baseline for comparing the binding kinetics and selectivity profiles of novel thiol-based ZBGs against traditional bidentate hydroxamate chelators [2].

Decoupling MMP vs. ADAM/Sheddase Pathways in Cellular Assays

In complex cell-based assays where both extracellular matrix degradation and cytokine shedding (e.g., TNF-α release) occur simultaneously, Rebimastat is used to selectively isolate MMP-driven processes. Its inability to inhibit ADAM17/TACE (IC50 > 100,000 nM) ensures that observed changes in cell migration or signaling are strictly MMP-dependent [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

499.28284060 g/mol

Monoisotopic Mass

499.28284060 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1B47R6ZX4K

Drug Indication

Investigated for use/treatment in lung cancer and prostate cancer.

Pharmacology

Rebimastat is a sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor with potential antineoplastic activity. Rebimastat selectively inhibits several MMPs (MMP 1, 2, 8, 9, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

259188-38-0

Wikipedia

Rebimastat

Dates

Last modified: 02-18-2024
1: Brinker BT, Krown SE, Lee JY, Cesarman E, Chadburn A, Kaplan LD, Henry DH, Von Roenn JH. Phase 1/2 trial of BMS-275291 in patients with human immunodeficiency virus-related Kaposi sarcoma: a multicenter trial of the AIDS Malignancy Consortium. Cancer. 2008 Mar 1;112(5):1083-8. doi: 10.1002/cncr.23108. PubMed PMID: 18224669.
2: Lara PN Jr, Stadler WM, Longmate J, Quinn DI, Wexler J, Van Loan M, Twardowski P, Gumerlock PH, Vogelzang NJ, Vokes EE, Lenz HJ, Doroshow JH, Gandara DR. A randomized phase II trial of the matrix metalloproteinase inhibitor BMS-275291 in hormone-refractory prostate cancer patients with bone metastases. Clin Cancer Res. 2006 Mar 1;12(5):1556-63. PubMed PMID: 16533781.
3: Leighl NB, Paz-Ares L, Douillard JY, Peschel C, Arnold A, Depierre A, Santoro A, Betticher DC, Gatzemeier U, Jassem J, Crawford J, Tu D, Bezjak A, Humphrey JS, Voi M, Galbraith S, Hann K, Seymour L, Shepherd FA. Randomized phase III study of matrix metalloproteinase inhibitor BMS-275291 in combination with paclitaxel and carboplatin in advanced non-small-cell lung cancer: National Cancer Institute of Canada-Clinical Trials Group Study BR.18. J Clin Oncol. 2005 Apr 20;23(12):2831-9. PubMed PMID: 15837997.
4: Douillard JY, Peschel C, Shepherd F, Paz-Ares L, Arnold A, Davis M, Tonato M, Smylie M, Tu D, Voi M, Humphrey J, Ottaway J, Young K, Vreckem AV, Seymour L. Randomized phase II feasibility study of combining the matrix metalloproteinase inhibitor BMS-275291 with paclitaxel plus carboplatin in advanced non-small cell lung cancer. Lung Cancer. 2004 Dec;46(3):361-8. PubMed PMID: 15541822.
5: Miller KD, Saphner TJ, Waterhouse DM, Chen TT, Rush-Taylor A, Sparano JA, Wolff AC, Cobleigh MA, Galbraith S, Sledge GW. A randomized phase II feasibility trial of BMS-275291 in patients with early stage breast cancer. Clin Cancer Res. 2004 Mar 15;10(6):1971-5. PubMed PMID: 15041714.
6: Rizvi NA, Humphrey JS, Ness EA, Johnson MD, Gupta E, Williams K, Daly DJ, Sonnichsen D, Conway D, Marshall J, Hurwitz H. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer. Clin Cancer Res. 2004 Mar 15;10(6):1963-70. PubMed PMID: 15041713.
7: Lockhart AC, Braun RD, Yu D, Ross JR, Dewhirst MW, Humphrey JS, Thompson S, Williams KM, Klitzman B, Yuan F, Grichnik JM, Proia AD, Conway DA, Hurwitz HI. Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin Cancer Res. 2003 Feb;9(2):586-93. PubMed PMID: 12576422.
8: Rundhaug JE. Matrix metalloproteinases, angiogenesis, and cancer: commentary re: A. C. Lockhart et al., Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin. Cancer Res., 9: 00-00, 2003. Clin Cancer Res. 2003 Feb;9(2):551-4. Review. PubMed PMID: 12576417.
9: Poulaki V. BMS-275291. Bristol-Myers Squibb. Curr Opin Investig Drugs. 2002 Mar;3(3):500-4. Review. PubMed PMID: 12054103.
10: Naglich JG, Jure-Kunkel M, Gupta E, Fargnoli J, Henderson AJ, Lewin AC, Talbott R, Baxter A, Bird J, Savopoulos R, Wills R, Kramer RA, Trail PA. Inhibition of angiogenesis and metastasis in two murine models by the matrix metalloproteinase inhibitor, BMS-275291. Cancer Res. 2001 Dec 1;61(23):8480-5. PubMed PMID: 11731431.

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